4,4,4-trifluoro-N-(pyridin-2-yl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(pyridin-2-yl)butanamide is a fluorinated organic compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(pyridin-2-yl)butanamide typically involves the reaction of 4,4,4-trifluorobutyric acid with 2-aminopyridine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4,4,4-Trifluoro-N-(pyridin-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-N-(pyridin-2-yl)butanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-N-(pyridin-4-yl)butanamide
- 4,4,4-Trifluoro-N-(pyridin-3-yl)butanamide
- 4,4,4-Trifluoro-N-(pyridin-2-yl)propanamide
Uniqueness
4,4,4-Trifluoro-N-(pyridin-2-yl)butanamide is unique due to the specific positioning of the trifluoromethyl group and the pyridine ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group imparts stability and lipophilicity, while the pyridine ring offers versatility in interactions with biological targets.
Properties
Molecular Formula |
C9H9F3N2O |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-4-8(15)14-7-3-1-2-6-13-7/h1-3,6H,4-5H2,(H,13,14,15) |
InChI Key |
WUNHQJIIMMBLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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